molecular formula C17H16N6OS B12244135 5-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-2,1,3-benzothiadiazole

5-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-2,1,3-benzothiadiazole

Cat. No.: B12244135
M. Wt: 352.4 g/mol
InChI Key: LJOKCTZVIOSMLO-UHFFFAOYSA-N
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Description

5-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-2,1,3-benzothiadiazole is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-2,1,3-benzothiadiazole typically involves multiple steps, starting from readily available precursors. One common method involves the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . The reaction conditions often require elevated temperatures and the presence of specific catalysts to facilitate the formation of the desired heterocyclic structures.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-2,1,3-benzothiadiazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

5-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-2,1,3-benzothiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-2,1,3-benzothiadiazole stands out due to its unique combination of heterocyclic structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H16N6OS

Molecular Weight

352.4 g/mol

IUPAC Name

2,1,3-benzothiadiazol-5-yl-(2-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone

InChI

InChI=1S/C17H16N6OS/c24-16(11-2-3-14-15(6-11)21-25-20-14)22-7-12-9-23(10-13(12)8-22)17-18-4-1-5-19-17/h1-6,12-13H,7-10H2

InChI Key

LJOKCTZVIOSMLO-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC2CN1C3=NC=CC=N3)C(=O)C4=CC5=NSN=C5C=C4

Origin of Product

United States

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